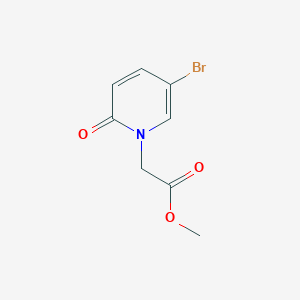
(5-Methoxy-1-benzofuran-2-yl)methanamine
Overview
Description
(5-Methoxy-1-benzofuran-2-yl)methanamine: is a chemical compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound features a methoxy group at the 5-position and an amine group attached to the benzofuran core. It has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1-benzofuran-2-yl)methanamine typically involves the following steps:
Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.
Benzofuran Formation: The furan ring is then fused with a benzene ring to form benzofuran. This can be achieved through various methods, such as the Pechmann condensation or the cyclization of o-hydroxybenzaldehydes with β-keto esters.
Methoxylation: The introduction of the methoxy group at the 5-position is achieved through O-alkylation using methanol in the presence of a strong base.
Amination: The final step involves the introduction of the amine group at the 2-position, which can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
(5-Methoxy-1-benzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted benzofurans.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation Products: Benzofuran-2-one derivatives.
Reduction Products: Benzofuran-2-ylmethanamine derivatives.
Substitution Products: Various alkylated or aminated benzofurans.
Scientific Research Applications
(5-Methoxy-1-benzofuran-2-yl)methanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Methoxy-1-benzofuran-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(5-Methoxy-1-benzofuran-2-yl)methanamine is compared with other similar compounds to highlight its uniqueness:
1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine: Similar structure but with a benzoxazole ring instead of benzofuran, leading to different chemical properties and biological
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEROPVGOLHWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


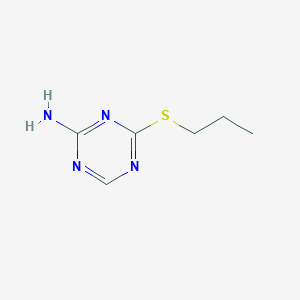
![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
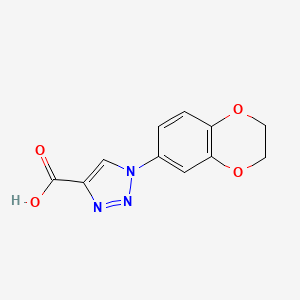
![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)

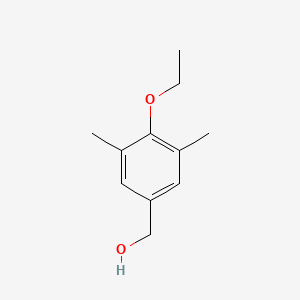
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
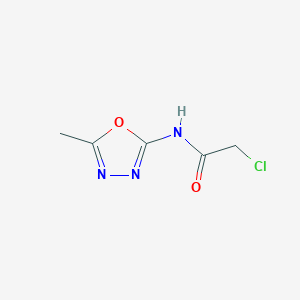
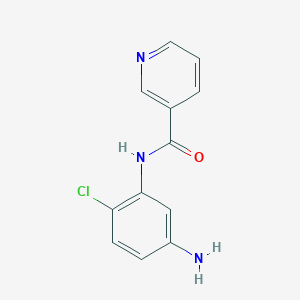
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
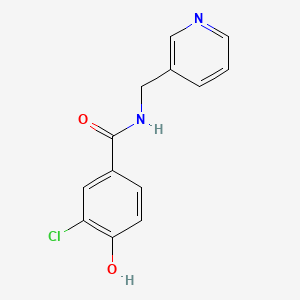
![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)
